1-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea
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Overview
Description
1-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyrrolidine ring, a benzyl group, a methoxymethylphenyl group, and a methylurea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Methoxymethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction using methoxymethylbenzene and an appropriate catalyst.
Formation of the Methylurea Moiety: The final step involves the reaction of the intermediate with methyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The benzyl and methoxymethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl or methoxymethylphenyl derivatives.
Scientific Research Applications
1-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Pharmacology: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the synthesis of novel materials with unique properties.
Biology: Study of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-hydroxypyrrolidine: Shares the pyrrolidine and benzyl moieties but lacks the methoxymethylphenyl and methylurea groups.
3-(Methoxymethyl)phenylurea: Contains the methoxymethylphenyl and urea moieties but lacks the pyrrolidine and benzyl groups.
1-Methyl-3-phenylurea: Contains the phenyl and urea moieties but lacks the pyrrolidine, benzyl, and methoxymethyl groups.
Uniqueness
1-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea is unique due to its combination of structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-24(21(26)23-20-10-8-19(9-11-20)15-28-2)16-22(27)12-13-25(17-22)14-18-6-4-3-5-7-18/h3-11,27H,12-17H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENNSFNJQJQYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCN(C1)CC2=CC=CC=C2)O)C(=O)NC3=CC=C(C=C3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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